![molecular formula C17H23BN2O2 B1406425 1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1430750-33-6](/img/structure/B1406425.png)
1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Overview
Description
1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (ETMP) is a novel organoboron compound with a unique structure that has been the subject of recent scientific research. Due to its unique properties, ETMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Scientific Research Applications
Self-Healing Polymers
Dioxaborolane compounds have been utilized in the synthesis of self-healing polymers. These polymers contain boronic ester bonds that allow them to repair themselves after damage, which is particularly useful in extending the lifespan of materials used in various industries .
Suzuki Cross-Coupling Reactions
Silyl-protected dioxaborinanes, which are related to dioxaborolane compounds, have been applied in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating complex organic molecules, often used in pharmaceuticals and agrochemicals .
Vitrimers
Dioxaborolane covalent links are incorporated into vitrimers, which are permanent polymeric networks. Vitrimers combine the processability of thermoplastics with the durability of thermosets, making them valuable in manufacturing and materials science .
properties
IUPAC Name |
1-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-13(14-9-7-6-8-10-14)20-12-15(11-19-20)18-21-16(2,3)17(4,5)22-18/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRNICKGRPOILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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